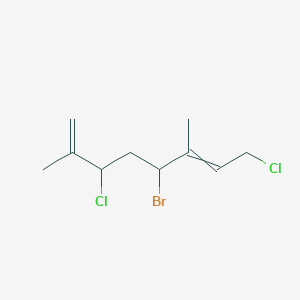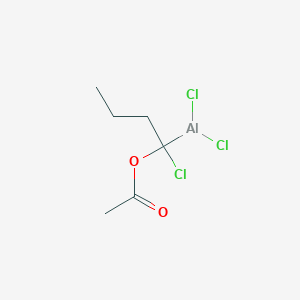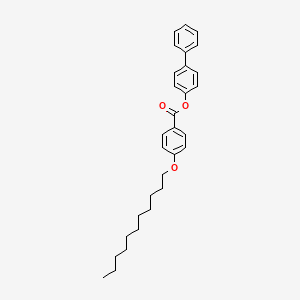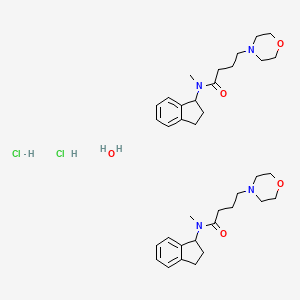![molecular formula C14H26N4O2 B14482498 N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea CAS No. 65557-61-1](/img/structure/B14482498.png)
N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclohexyl group, a piperazine ring, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea typically involves the reaction of cyclohexyl isocyanate with N-(4-methylpiperazin-1-yl)-2-oxoethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the urea moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea oxide.
Reduction: Formation of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea alcohol.
Substitution: Formation of substituted urea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and urea moiety play crucial roles in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyclohexyl-N’-[2-(4-methylphenyl)-2-oxoethyl]urea: Similar structure but with a phenyl group instead of a piperazine ring.
N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
Uniqueness
N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea is unique due to the presence of both a cyclohexyl group and a piperazine ring, which confer specific chemical and biological properties
Propiedades
Número CAS |
65557-61-1 |
|---|---|
Fórmula molecular |
C14H26N4O2 |
Peso molecular |
282.38 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea |
InChI |
InChI=1S/C14H26N4O2/c1-17-7-9-18(10-8-17)13(19)11-15-14(20)16-12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H2,15,16,20) |
Clave InChI |
NFTDSCUHMSOFGC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)CNC(=O)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)

![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)

![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)


![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
![O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine](/img/structure/B14482481.png)
![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)

![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
sulfanium chloride](/img/structure/B14482511.png)
